molecular formula C13H23N5O3 B2710272 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 730976-53-1

6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2710272
CAS No.: 730976-53-1
M. Wt: 297.359
InChI Key: CDJFAUMDUMUUDI-UHFFFAOYSA-N
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Description

6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a molecular structure that includes multiple functional groups such as amino, morpholine, and urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a morpholine derivative in the presence of a propylamine source. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors, continuous flow processes, and advanced purification techniques are employed to achieve high purity and consistency. Quality control measures are also in place to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

  • Addition: Various reagents can be used to add functional groups to the compound, such as Grignard reagents or organolithium compounds.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its structural features allow it to interact with biological targets, providing insights into biological processes.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the desired outcome.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

  • Receptors: It may bind to receptors, triggering signaling cascades that result in physiological effects.

Comparison with Similar Compounds

  • 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

  • 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}methoxy)ethanol

Uniqueness: 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-amino-5-(2-morpholin-4-ylethylamino)-1-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O3/c1-2-4-18-11(14)10(12(19)16-13(18)20)15-3-5-17-6-8-21-9-7-17/h15H,2-9,14H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFAUMDUMUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)NCCN2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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